N-(3-ethoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide
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Overview
Description
“N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” is a complex organic compound that features a variety of functional groups, including an ethoxypropyl group, an isopropylphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the isopropylphenyl and trifluoromethyl groups via electrophilic aromatic substitution or other suitable methods.
- Attachment of the ethoxypropyl group through nucleophilic substitution.
- Final coupling with hydrazinecarbothioamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions would vary depending on the specific transformation desired, but could include a range of temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.
Scientific Research Applications
Chemistry
In chemistry, “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential therapeutic properties. Its various functional groups may interact with biological targets, making it a candidate for drug development. Research could focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” might include other pyrazolo[1,5-a]pyrimidine derivatives, as well as compounds with similar functional groups, such as trifluoromethyl-substituted aromatic compounds or hydrazinecarbothioamide derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its specific structure. This combination may confer unique properties, such as specific reactivity or biological activity, that are not found in other similar compounds.
Properties
Molecular Formula |
C23H31F3N6O2S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-3-[[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C23H31F3N6O2S/c1-4-34-11-5-10-27-22(35)30-29-21(33)18-13-20-28-17(12-19(23(24,25)26)32(20)31-18)16-8-6-15(7-9-16)14(2)3/h6-9,13-14,17,19,28H,4-5,10-12H2,1-3H3,(H,29,33)(H2,27,30,35) |
InChI Key |
NXQAZFZMQQWPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F |
Origin of Product |
United States |
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